Product packaging for 2-Methylthiazolo[5,4-b]pyridine(Cat. No.:CAS No. 91813-40-0)

2-Methylthiazolo[5,4-b]pyridine

Cat. No.: B3022789
CAS No.: 91813-40-0
M. Wt: 150.2 g/mol
InChI Key: NVXPSQIYZCKHMN-UHFFFAOYSA-N
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Description

2-Methylthiazolo[5,4-b]pyridine (CAS 91813-40-0) is a nitrogen- and sulfur-containing heterocyclic compound with the molecular formula C7H6N2S . It serves as a versatile and valuable synthetic intermediate and molecular scaffold in medicinal chemistry and organic synthesis. The core thiazolopyridine structure is a privileged motif in drug discovery, often utilized in the design and development of novel bioactive molecules. This compound is particularly useful as a precursor for further functionalization; for instance, its structure allows for the synthesis of derivatives such as 5-chloro-2-methylthiazolo[5,4-b]pyridine and 6-bromo-2-methylthiazolo[5,4-b]pyridine, which expand its utility in structure-activity relationship (SAR) studies and the construction of more complex chemical entities . Researchers employ this building block in exploring potential therapeutic applications. It is strictly for professional laboratory research applications. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B3022789 2-Methylthiazolo[5,4-b]pyridine CAS No. 91813-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXPSQIYZCKHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylthiazolo 5,4 B Pyridine and Its Congeners

Foundational Cyclization Approaches to the Thiazolo[5,4-b]pyridine (B1319707) System

The construction of the core thiazolo[5,4-b]pyridine structure relies on established cyclization strategies. These methods form the bedrock of synthesis for this class of compounds, providing reliable pathways to the fused heterocyclic system.

Direct Formation from Halopyridines and Thiourea (B124793)/Thioamide Derivatives

A primary and direct method for constructing the thiazolo[5,4-b]pyridine scaffold involves the reaction of appropriately substituted halopyridines with thiourea or thioamide derivatives. researchgate.netresearchgate.net This approach leverages the nucleophilic character of the sulfur atom in the thio-reagent to displace a halogen on the pyridine (B92270) ring, followed by an intramolecular cyclization to form the fused thiazole (B1198619) ring.

For instance, the reaction of a 2-chloropyridine (B119429) bearing a nitro group with a thioamide can lead to the formation of a thiazolo[5,4-b]pyridine derivative in a single step. researchgate.net Similarly, 2-hydroxy-3-thioureidopyridines, prepared from the corresponding 2-hydroxy-3-aminopyridines and isothiocyanates, can undergo acid-catalyzed cyclization to yield 2-aminothiazolo[5,4-b]pyridines. researchgate.netelsevierpure.com In this reaction, the hydroxyl group of the pyridine ring acts as a leaving group, facilitated by the nucleophilic attack of the sulfur from the thiourea moiety. elsevierpure.com

The reaction conditions for these cyclizations can vary, with some methods employing basic conditions, such as sodium methoxide (B1231860) in N-methylpyrrolidinone (NMP), to facilitate the formation of the thiazolo[5,4-b]pyridine system. researchgate.net

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like thiazolo[5,4-b]pyridine. thieme-connect.deacsgcipr.org These reactions combine three or more starting materials in a single pot to generate the final product, often without the need to isolate intermediates. nih.gov

While direct MCRs for 2-methylthiazolo[5,4-b]pyridine are not extensively detailed, the principles of MCRs are applied to the synthesis of related fused pyridine systems. thieme-connect.deacsgcipr.org For example, a catalyst-free, one-pot synthesis of 1H-pyrazolo[3,4-b]pyridines utilizes an aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine to rapidly generate structurally diverse products. thieme-connect.de This highlights the potential of MCRs to assemble the pyridine portion of the thiazolo[5,4-b]pyridine scaffold.

Furthermore, sequential one-pot reactions that combine heterocycle formation with a subsequent multicomponent reaction have been developed. For instance, a Hantzsch thiazole synthesis can be followed by a Biginelli multicomponent reaction in a continuous flow system to produce highly functionalized 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov This demonstrates the feasibility of integrating thiazole ring formation with subsequent reactions to build complex molecular architectures.

Advanced Synthetic Routes to this compound

More sophisticated synthetic methods have been developed to provide greater control over the substitution pattern of the thiazolo[5,4-b]pyridine core, including the specific placement of the 2-methyl group.

Strategic Introduction of the 2-Methyl Group within the Thiazole Moiety

The introduction of the 2-methyl group onto the thiazole ring is a critical step in the synthesis of the target compound. This can be achieved through several strategies. One common method involves using a pre-functionalized building block that already contains the 2-methylthiazole (B1294427) unit. For example, 2-amino-4-methylthiazole (B167648) can be synthesized from chloroacetone (B47974) and thiourea. orgsyn.orgmdpi.com This intermediate can then be incorporated into the final thiazolo[5,4-b]pyridine structure.

Alternatively, the methyl group can be introduced during the cyclization step. For instance, reacting a suitable pyridine precursor with a thioamide derivative bearing a methyl group, such as thioacetamide, can directly lead to the formation of the this compound scaffold.

Another approach involves the cyclocondensation of thiosemicarbazone derivatives with chloroacetone to furnish 4-methylthiazole (B1212942) derivatives. tandfonline.com This method, while effective, can sometimes present challenges in product separation and yield. tandfonline.com

The following table summarizes key starting materials for introducing the 2-methylthiazole moiety:

Starting Material 1Starting Material 2Resulting MoietyReference(s)
ChloroacetoneThiourea2-Amino-4-methylthiazole orgsyn.org
ThiosemicarbazonesChloroacetone4-Methylthiazole derivatives tandfonline.com

Palladium-Catalyzed Coupling Reactions in Scaffold Construction, e.g., Suzuki Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki cross-coupling, have emerged as powerful tools for the synthesis and functionalization of the thiazolo[5,4-b]pyridine scaffold. nih.gov These reactions allow for the formation of carbon-carbon bonds between the heterocyclic core and various substituents.

In a representative synthesis, a bromo-substituted thiazolo[5,4-b]pyridine derivative can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base. nih.gov This strategy was successfully employed to couple a thiazolo[5,4-b]pyridine scaffold with 2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester. nih.gov

The Suzuki reaction can also be used to introduce substituents at various positions of the thiazolo[5,4-b]pyridine ring system, providing a versatile method for creating a library of analogs for structure-activity relationship studies. For example, a bromothiazolo[5,4-b]pyridine derivative can undergo a Suzuki reaction with aryl borates to afford a range of heterocycle-substituted thiazolo[5,4-b]pyridine analogues. nih.govresearchgate.net

The following table provides an example of a Suzuki cross-coupling reaction in the synthesis of a thiazolo[5,4-b]pyridine derivative:

Reactant 1Reactant 2CatalystProductReference(s)
Boc-protected aminothiazolo[5,4-b]pyridine2-Methyl-5-nitrophenylboronic acid pinacol esterPd(dppf)Cl₂Coupled thiazolo[5,4-b]pyridine derivative nih.gov

Sustainable and Energy-Efficient Synthetic Protocols

The development of sustainable and energy-efficient synthetic methods is a growing area of focus in organic chemistry. For the synthesis of thiazolo[5,4-b]pyridines, this includes the use of greener solvents and energy sources.

Microwave-assisted synthesis has been shown to be an efficient method for preparing thiazolo[4,5-b]pyridine-2-carbonitriles, demonstrating the potential for energy-efficient synthesis in related systems. dmed.org.ua The use of green solvents, such as sabinene (B1680474), which is derived from biomass, has been explored for the synthesis of thiazolo[5,4-b]pyridines under both thermal and microwave activation. researchgate.net

Furthermore, the use of heterogeneous catalysts, such as a copper(I) complex immobilized on MCM-41, has been reported for the cascade three-component reaction to generate 2-substituted thiazolo[4,5-b]pyridines, offering a more environmentally friendly alternative to homogeneous catalysts. dmed.org.ua The development of such protocols aims to minimize waste, reduce reaction times, and lower energy consumption, aligning with the principles of green chemistry. researchgate.net

Utilization of Biomass-Derived Green Solvents (e.g., Sabinene)

In the pursuit of sustainable chemistry, biomass-derived solvents are emerging as viable alternatives to traditional petroleum-based solvents. nih.govnih.gov One such green solvent, sabinene, a bicyclic monoterpene derived from biomass, has been effectively used in the synthesis of thiazolo[5,4-b]pyridine heterocycles. nih.govpreprints.orgresearchgate.net Sabinene is advantageous due to its low toxicity, potential for recycling via distillation, and its origin from renewable resources. nih.govsemanticscholar.org

Research has demonstrated that sabinene can be used as a solvent for the synthesis of thiazolo[5,4-b]pyridines through both conventional thermal activation and microwave irradiation. nih.govresearchgate.netresearchgate.net The synthesis often involves the reaction of a 3-amino-2-chloropyridine (B31603) derivative with an isothiocyanate. researchgate.netresearchgate.net For instance, the reaction between 3-amino-2-chloropyridine and 4-bromophenyl isothiocyanate in sabinene at 100°C shows a clear progression, with the product precipitating out over 24 hours. nih.govsemanticscholar.org In another example, the synthesis of a 2-amino thiazolo[5,4-b]pyridine derivative using 3-amino-2-chloro-5-methylpyridine and phenyl isothiocyanate in sabinene required heating to 160°C for 16 hours under thermal conditions to achieve a 66% yield. nih.govpreprints.org The mechanism for the formation of 2-aminothiazolo[5,4-b]pyridines involves the formation of a thiourea intermediate, where the tautomeric thione or thiol group displaces the chlorine atom on the pyridine ring. preprints.orgresearchgate.net

Microwave-Assisted Synthetic Methodologies

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govyu.edu.jorsc.org This technology has been successfully applied to the synthesis of this compound and its congeners. nih.govresearchgate.net

In the context of using sabinene as a green solvent, microwave irradiation has proven to be an effective activation method for the synthesis of thiazolo[5,4-b]pyridines. nih.govresearchgate.netresearchgate.net For the reaction of 3-amino-2-chloro-5-methylpyridine with an isothiocyanate in sabinene, optimal results under microwave irradiation were achieved at 130°C for 2 hours, yielding 64% of the desired product. preprints.orgresearchgate.netsemanticscholar.org This demonstrates a significant reduction in reaction time compared to the 16 hours required under conventional heating. preprints.org The use of microwave heating in conjunction with green solvents like sabinene presents a powerful and sustainable approach to the synthesis of these important heterocyclic compounds. nih.govresearchgate.net

Regioselective Synthesis of Substituted this compound Analogs

The biological activity of thiazolo[5,4-b]pyridine derivatives can be significantly influenced by the position and nature of substituents on the heterocyclic core. Therefore, the development of synthetic methods that allow for precise control over the placement of functional groups is of great importance.

Strategies for Positional Control in Ring Formation

The regioselectivity of the thiazolo[5,4-b]pyridine ring formation is primarily determined by the substitution pattern of the starting pyridine derivative. The synthesis of 2-methylisothiazolo-[5,4-b]- and -[4,5-c]-pyridines has been achieved from key 4,6-dichloroisothiazolopyridine intermediates, demonstrating how the initial scaffold dictates the final isomeric product. researchgate.net

One common strategy for constructing the thiazolo[5,4-b]pyridine ring system involves the reaction of a substituted 3-amino-2-chloropyridine with a thiocyanate (B1210189) source or a thioamide. researchgate.netnih.gov The regiochemical outcome of this cyclization is directed by the positions of the amino and chloro groups on the pyridine ring. For example, starting with 3-amino-5-bromo-2-chloropyridine (B1291305) allows for the initial formation of the thiazole ring, with the bromine atom at the 6-position available for further functionalization. nih.gov

Directed Functionalization Approaches on the Pyridine Ring

Once the thiazolo[5,4-b]pyridine core is assembled, further functionalization can be achieved through various modern organic reactions. The pyridine ring within this scaffold is susceptible to functionalization, and the position of these modifications can be directed by existing substituents or through specific reaction conditions.

A significant challenge in pyridine chemistry is the selective functionalization at the meta-position (C3). nih.gov While direct ortho- and para-functionalization are more straightforward, dearomatization strategies have emerged as a powerful tool for achieving meta-selective C-H functionalization of pyridines. nih.gov These methods involve the temporary dearomatization of the pyridine ring, which enables functionalization at otherwise inaccessible positions, followed by re-aromatization to furnish the substituted pyridine derivative. nih.gov

For the thiazolo[5,4-b]pyridine system, functionalization at various positions has been explored to develop kinase inhibitors. nih.gov For instance, the 5-position has been functionalized to target the ATP-binding site of several kinases. nih.gov In a notable study, the 6-position of the thiazolo[5,4-b]pyridine scaffold was functionalized for the first time to identify novel c-KIT inhibitors. nih.gov This was achieved by starting with a pre-functionalized pyridine, 3-amino-5-bromo-2-chloropyridine, and then introducing further diversity at the 6-position via a Suzuki cross-coupling reaction. nih.gov This highlights a strategy of incorporating a functional group handle in the initial pyridine starting material to direct subsequent modifications.

Chemical Reactivity and Transformation Mechanisms of 2 Methylthiazolo 5,4 B Pyridine Derivatives

Nucleophilic and Electrophilic Substitution Patterns on the Fused Rings

The fused ring system of thiazolo[5,4-b]pyridine (B1319707) exhibits distinct reactivity towards nucleophilic and electrophilic reagents. The electron-deficient nature of the pyridine (B92270) ring, further influenced by the fused thiazole (B1198619) moiety, dictates the preferred positions of substitution.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring in the thiazolo[5,4-b]pyridine scaffold is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. Research has shown that derivatives of thiazolo[5,4-b]pyridine can undergo nucleophilic aromatic substitution. For instance, in the synthesis of novel thiazolo[5,4-b]pyridines, base-promoted reactions of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles lead to the substitution of the chlorine atom. thieme-connect.com This is followed by a Smiles rearrangement and subsequent nucleophilic substitution of the nitro group to form the fused thiazolo[4,5-b]pyridine (B1357651) ring system. thieme-connect.com

Similarly, the synthesis of 3,6-disubstituted isothiazolo[4,5-b]pyridines involves a key nucleophilic aromatic substitution step. rsc.org Starting with 3,6-dibromoisothiazolo[4,5-b]pyridine, various N-nucleophiles can be introduced regioselectively at the 3-position. rsc.org The reaction with ammonia, for example, yields the 3-amino derivative, while secondary and tertiary amines also react smoothly to provide the corresponding substituted products in good yields. rsc.org

Electrophilic Aromatic Substitution:

In contrast to nucleophilic substitution, electrophilic substitution on the pyridine ring is generally less facile due to its electron-deficient character. The nitrogen atom deactivates the ring towards electrophilic attack. When such reactions do occur, they typically require forcing conditions and the substitution is directed to specific positions. For the parent pyridine molecule, electrophilic attack is favored at the 3- and 5-positions due to the greater stability of the reaction intermediate compared to attack at the 2-, 4-, or 6-positions. quimicaorganica.org In the context of the thiazolo[4,5-b]pyridine system, it has been noted that electrophilic sulfonation can occur at the 6-position. researchgate.net

The reactivity of the thiazolo[5,4-b]pyridine scaffold can be modulated by the substituents present on the ring system. The introduction of functional groups can either enhance or diminish the ring's susceptibility to nucleophilic or electrophilic attack, thereby providing a route to a diverse range of derivatives. nih.gov

Oxidation Reactions of the Thiazole Sulfur Atom

The sulfur atom within the thiazole ring of thiazolo[4,5-b]pyridine derivatives is a potential site for oxidation. This transformation can lead to the formation of sulfoxides or sulfones, which can alter the electronic properties and biological activity of the molecule. In a solid-phase synthesis strategy for preparing tetrasubstituted thiazolo[4,5-b]pyridine derivatives, an oxidation step is employed to convert a sulfide (B99878) precursor into a sulfone. nih.gov This sulfone then serves as a good leaving group, facilitating a subsequent nucleophilic desulfonative substitution with amines to yield the final target compounds. nih.gov This two-step sequence, involving oxidation followed by substitution, highlights the utility of modifying the thiazole sulfur to achieve further functionalization of the heterocyclic core. nih.gov

Reduction Chemistry of the Thiazolo[5,4-b]pyridine Core

The reduction of the thiazolo[5,4-b]pyridine core, particularly of nitro-substituted derivatives, is a key transformation in the synthesis of various analogs. In the preparation of amino-substituted thiazolo[5,4-b]pyridines, a nitro group on the pyridine ring is reduced to an amine. For example, a 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine intermediate can be treated with iron powder in acetic acid. nih.gov This reaction reduces the nitro group, and the resulting amine undergoes a spontaneous intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton. nih.gov Similarly, in the synthesis of another series of thiazolo[5,4-b]pyridine derivatives, a nitro group on a phenyl ring attached to the core is reduced to an amine, which serves as a key intermediate for further functionalization. nih.gov

Knoevenagel Condensation and Olefin Formation at the 2-Methyl Position

The 2-methyl group of 2-methylthiazolo[5,4-b]pyridine is activated by the electron-withdrawing nature of the fused heterocyclic system, making it a suitable substrate for Knoevenagel condensation reactions. jst.go.jpnih.gov This reaction involves the condensation of the active methyl group with an aldehyde in the presence of a weak base, such as piperidine (B6355638), to form a new carbon-carbon double bond, resulting in an olefin. jst.go.jpwikipedia.org

The thiazolo[4,5-b]pyrazine system, which is structurally similar and more electron-deficient than benzothiazoles, has been shown to undergo Knoevenagel condensation smoothly. jst.go.jpnih.gov This reactivity is attributed to the two nitrogen atoms in the pyrazine (B50134) ring, which enhance the acidity of the 2-methyl protons. jst.go.jp The reaction typically proceeds in moderate yield in the presence of piperidine and acetic acid. jst.go.jp This method provides a direct route to vinyl-substituted thiazolo[5,4-b]pyridine derivatives, which are valuable intermediates in the synthesis of more complex molecules. jst.go.jp

The general mechanism of the Knoevenagel condensation involves the deprotonation of the active methyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. organic-chemistry.org The resulting aldol (B89426) intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product. wikipedia.org

A variation of this reaction, the Doebner modification, can be employed when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org In this case, the condensation is often accompanied by decarboxylation. wikipedia.org

Table 1: Examples of Knoevenagel Condensation with 2-Methyl-thiazolo[4,5-b]pyrazines

Aldehyde Product Yield Reference
4-(Dimethylamino)benzaldehyde 2-(4-(Dimethylamino)styryl)thiazolo[4,5-b]pyrazine Moderate jst.go.jp
4-Methoxybenzaldehyde 2-(4-Methoxystyryl)thiazolo[4,5-b]pyrazine Moderate jst.go.jp

Hydrolysis and Ring-Opening Reactions of the Thiazole Moiety

The thiazole ring, while generally stable, can undergo hydrolysis and ring-opening reactions under certain conditions, although this is not a commonly reported transformation for the thiazolo[5,4-b]pyridine system. The stability of the thiazole ring is a key feature of this heterocyclic scaffold. scientificarchives.com However, in the broader context of thiazole chemistry, ring-opening can be induced by strong nucleophiles or under harsh reaction conditions. For instance, treatment of certain thiazolium salts with strong base can lead to cleavage of the thiazole ring. The specific conditions required for the hydrolysis and ring-opening of the thiazole moiety in this compound would likely depend on the nature of the substituents on the ring system and the reaction conditions employed.

Functional Group Interconversions on Existing Substituents (e.g., Decarboxylation, Esterification)

Functional group interconversions are a cornerstone of synthetic organic chemistry, allowing for the modification of molecules without altering the core structure. organic-chemistry.org For derivatives of thiazolo[5,4-b]pyridine, these transformations are crucial for generating analogs with diverse properties. While specific examples of decarboxylation and esterification on this compound were not found in the provided search results, these are common reactions in organic synthesis.

For instance, a carboxylic acid substituent on the thiazolo[5,4-b]pyridine ring could potentially be converted to its corresponding ester through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Conversely, an ester could be hydrolyzed back to the carboxylic acid using aqueous acid or base.

Decarboxylation, the removal of a carboxyl group, can often be achieved by heating, particularly if the carboxylic acid is β- to a carbonyl group or part of a system that can stabilize the resulting carbanion. The Doebner modification of the Knoevenagel condensation is a prime example where condensation is followed by decarboxylation. wikipedia.org

In the synthesis of thiazolo[5,4-b]pyridine analogs, a variety of other functional group interconversions are employed. For example, a nitro group can be reduced to an amine, an amine can be converted to a sulfonamide, and a halogen can be replaced via a Suzuki coupling reaction. nih.govnih.gov These transformations highlight the versatility of the thiazolo[5,4-b]pyridine scaffold in the preparation of a wide range of derivatives.

Derivatization and Advanced Functionalization Strategies for the 2 Methylthiazolo 5,4 B Pyridine Scaffold

Functionalization at the 2-Position of the Thiazole (B1198619) Ring

The 2-position of the thiazolo[5,4-b]pyridine (B1319707) scaffold, occupied by a methyl group, is a key site for initial and advanced functionalization. The methyl group itself can be activated for subsequent reactions, or the scaffold can be synthesized with alternative functionalities at this position.

A primary strategy involves the transformation of a pre-functionalized scaffold. For instance, in the related tetrahydrothiazolo[5,4-c]pyridine system, a 2-bromo derivative serves as a versatile intermediate. google.com This halogenated compound can undergo nucleophilic substitution with a metal cyanide, such as a mixture of sodium cyanide and copper cyanide, to yield the 2-cyano derivative. google.com Subsequent hydrolysis of the nitrile group under alkaline conditions successfully introduces a carboxylic acid moiety at the 2-position. This two-step process highlights a reliable method for installing a key functional handle for further derivatization, such as amide coupling.

Another approach involves building the thiazole ring with the desired substituent already in place. Domino reactions, such as those involving Thorpe-Ziegler and Thorpe-Guareschi cyclizations, can be employed to construct the thiazolo[4,5-b]pyridine (B1357651) core, allowing for the introduction of groups like thiols at the 2-position. sci-hub.se While these examples pertain to the [4,5-b] isomer, the synthetic principles are applicable. The resulting 2-thiolate can then be alkylated with various haloalkanes to introduce a diverse range of thioether side chains. sci-hub.se

Table 1: Example of Functionalization at the 2-Position

Starting Material Reagents Intermediate Product Final Product Reaction Type
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 1. Metal Cyanide (e.g., NaCN/CuCN) 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 2-Carboxy-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Cyanation & Hydrolysis google.com

Substitution and Modification at the Pyridine (B92270) Ring (e.g., C-5, C-6, N-4 positions)

The pyridine ring of the thiazolo[5,4-b]pyridine scaffold is generally electron-deficient due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic substitution. uoanbar.edu.iq

Electrophilic Substitution: Like pyridine itself, the fused pyridine ring is deactivated towards electrophiles. quimicaorganica.org Substitution reactions such as nitration, sulfonation, and halogenation require vigorous conditions. quimicaorganica.orgscribd.com Theoretical considerations and reactivity patterns of pyridine suggest that electrophilic attack would preferentially occur at the C-5 and C-7 positions, which are beta to the ring nitrogen and less deactivated. uoanbar.edu.iqquimicaorganica.org

Nucleophilic Substitution: The pyridine ring is activated for nucleophilic attack, particularly at the C-6 position (alpha to the nitrogen). quora.comquora.com This is a common feature in pyridine chemistry, where positions 2 and 4 (or 6 in this fused system) can readily accept nucleophiles due to their electron-deficient character. quora.com The Chichibabin reaction, involving direct amination with sodium amide, is a classic example of such reactivity in pyridine systems. scribd.com

N-4 Modification: The pyridine nitrogen (N-4) possesses a lone pair of electrons and can act as a nucleophile or a base. It can be protonated in acidic media to form a pyridinium (B92312) salt or alkylated to introduce substituents directly onto the nitrogen. uoanbar.edu.iq This modification significantly alters the electronic properties of the ring, often increasing its susceptibility to nucleophilic attack by creating a positive charge. scribd.com For example, the formation of pyridine-N-oxides by oxidation is a common strategy to activate the ring for both electrophilic and nucleophilic substitutions. scribd.com

Introduction of Complex Side Chains via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing complex carbon-based side chains onto the thiazolopyridine scaffold. wiley.com These reactions typically require a halogenated precursor, which can be prepared via methods described in section 4.2. Once a bromo or iodo group is installed on the pyridine ring (e.g., at C-7), Suzuki and Sonogashira couplings can be employed. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the halogenated thiazolopyridine with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new carbon-carbon bonds and introducing aryl or heteroaryl moieties. researchgate.netnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction introduces alkynyl side chains by coupling the halogenated scaffold with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is instrumental in the synthesis of precursors for organic materials and complex drug-like molecules. nih.govwikipedia.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Substrate 1 (Example) Substrate 2 (Example) Catalyst System (Example) Product Type
Suzuki-Miyaura 7-Halo-2-methylthiazolo[5,4-b]pyridine Arylboronic Acid Pd(PPh₃)₄, Base (e.g., Na₂CO₃) 7-Aryl-2-methylthiazolo[5,4-b]pyridine researchgate.netnih.gov

| Sonogashira | 7-Halo-2-methylthiazolo[5,4-b]pyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 7-Alkynyl-2-methylthiazolo[5,4-b]pyridine wikipedia.orgorganic-chemistry.org |

Design of Novel Linkers and Bridging Moieties

The 2-methylthiazolo[5,4-b]pyridine scaffold can serve as a core component in larger, more complex molecular architectures through the strategic introduction of linkers and bridging units. Functional groups installed on the scaffold, such as the carboxylic acid at C-2 or amines on the pyridine ring, provide convenient attachment points for these moieties. google.com

In drug design, linkers are used to connect the core scaffold to other pharmacophores or to hydrophilic/hydrophobic groups to optimize properties like solubility and cell permeability. nih.gov For example, in the development of kinase inhibitors based on a related pyrazolo[3,4-b]pyridine scaffold, various hydrophilic fragments were attached via a phenyl linker to explore the structure-activity relationship and improve potency. nih.gov

Furthermore, the scaffold can be incorporated into rigid, bridged systems. Intramolecular reactions can be designed to form new rings, creating polycyclic structures. An example is the synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative, where an additional ring is fused to the core, demonstrating the creation of a complex, bridged tetracyclic system from a thiazole precursor. researchgate.net Such strategies are employed to create conformationally constrained molecules, which can lead to higher binding affinity and selectivity for biological targets.

Coordination Chemistry of Thiazolo 5,4 B Pyridine Ligands

Coordination Modes of the Pyridyl-Nitrogen in Metal Complexes

The thiazolo[5,4-b]pyridine (B1319707) scaffold possesses multiple potential donor atoms for coordination to metal ions, including the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the thiazole (B1198619) ring, and the sulfur atom of the thiazole ring. However, the pyridyl-nitrogen is often a primary site for metal coordination due to its accessibility and favorable electronic properties.

In derivatives of the parent thiazolo[5,4-b]pyridine, the coordination can be influenced by the substituents on the heterocyclic core. For instance, in related thiazolo[5,4-b]pyridine systems designed as kinase inhibitors, the nitrogen at the 4-position of the pyridine ring has been identified as a key hinge-binding motif. nih.gov This demonstrates the importance of the pyridyl-nitrogen in forming coordinate bonds. In the case of 2-Methylthiazolo[5,4-b]pyridine, the primary coordination mode is expected to be through the lone pair of electrons on the sp²-hybridized pyridyl-nitrogen atom, forming a sigma bond with a metal center.

The presence of other potential donor sites allows for the possibility of chelation or bridging behavior, leading to the formation of polynuclear complexes. The specific coordination mode adopted will be dependent on several factors, including the nature of the metal ion, the solvent system, and the presence of counter-ions.

Table 1: Potential Coordination Sites of this compound

Potential Donor Atom Ring System Hybridization Expected Role in Coordination
Pyridyl-Nitrogen Pyridine sp² Primary coordination site (monodentate)
Thiazole-Nitrogen Thiazole sp² Potential secondary site (chelating/bridging)

Synthesis of Transition Metal Complexes with Thiazolo[5,4-b]pyridine Ligands

The synthesis of transition metal complexes with this compound ligands can be achieved through several established methods in coordination chemistry. A common approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A typical synthetic procedure would involve dissolving this compound in a solvent such as ethanol, methanol, or acetonitrile. A solution of the desired transition metal salt, for example, a halide (e.g., CoCl₂, NiBr₂, CuCl₂) or a salt with a weakly coordinating anion (e.g., Ag(I) salts, Ni(ClO₄)₂), is then added to the ligand solution. jscimedcentral.com The reaction mixture is often stirred at room temperature or heated under reflux to facilitate the formation of the complex. jscimedcentral.com The resulting metal complex may precipitate from the solution upon formation or can be isolated by slow evaporation of the solvent.

The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants. For instance, using a 1:2 metal-to-ligand ratio could favor the formation of complexes with the general formula [M(L)₂X₂], where L is this compound and X is a halide. The synthesis of related pyridine-thiazole-based metal complexes has been successfully carried out using both conventional heating and microwave-assisted methods. researchgate.net

Electronic and Steric Effects of the Thiazolopyridine Scaffold on Metal Coordination

The coordination of this compound to a metal center is significantly influenced by the electronic and steric properties of the ligand scaffold.

Electronic Effects: The thiazolo[5,4-b]pyridine system is a π-conjugated heterocycle. The electron-withdrawing nature of the pyridine ring fused to the electron-donating thiazole ring creates a unique electronic distribution. The pyridine nitrogen is a Lewis basic site, and its basicity is modulated by the fused thiazole ring. This electronic structure influences the strength of the metal-ligand bond. Furthermore, the thiazolopyridine scaffold can participate in π-backbonding with metal centers that have available d-electrons, which can further stabilize the resulting complex.

Table 2: Summary of Influential Effects on Metal Coordination

Effect Description Potential Impact on Metal Complexes
Electronic Fused π-system with electron-donating and -withdrawing rings. Modulates the Lewis basicity of the pyridyl-nitrogen, influencing metal-ligand bond strength. Potential for π-backbonding.

| Steric | Presence of a methyl group at the 2-position. | Can influence coordination geometry, favor lower coordination numbers, and affect the thermodynamics of complex formation. |

Advanced Spectroscopic and Analytical Characterization Methodologies in 2 Methylthiazolo 5,4 B Pyridine Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of novel compounds. This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, enabling the calculation of a unique molecular formula.

In the study of thiazolo[5,4-b]pyridine (B1319707) derivatives, HRMS, often coupled with electrospray ionization (ESI), provides definitive confirmation of the synthesized structures. For instance, in the analysis of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, HRMS (ESI) was used to determine the exact mass of the protonated molecules [M+H]⁺. The calculated mass for a specific derivative, C₂₀H₂₀ClN₅O₄S₃, was 524.0282, while the experimentally found mass was 524.0285, showing a negligible difference and thus confirming the molecular formula. nih.gov Similarly, another derivative with the formula C₂₃H₂₁F₂N₄O₄S₂ had a calculated m/z of 519.0967 and a found value of 519.0970. nih.gov These examples underscore the precision of HRMS in validating the elemental composition of complex heterocyclic systems.

Table 1: Representative HRMS Data for Thiazolo[5,4-b]pyridine Derivatives

Molecular Formula Calculated Mass (m/z) [M+H]⁺ Found Mass (m/z) [M+H]⁺ Reference
C₂₀H₂₀ClN₅O₄S₃ 524.0282 524.0285 nih.gov
C₂₃H₂₁F₂N₄O₄S₂ 519.0967 519.0970 nih.gov

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural analysis of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information regarding the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

For derivatives of 2-Methylthiazolo[5,4-b]pyridine, ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. For example, in the characterization of 2,4-Difluoro-N-(5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamide, the ¹H NMR spectrum (400 MHz, DMSO-d₆) showed distinct signals for the aromatic protons, the morpholine (B109124) moiety, and the sulfonamide group, with specific chemical shifts and coupling constants that allowed for the assignment of each proton to its position in the molecule. nih.gov

Table 2: Illustrative ¹H and ¹³C NMR Data for a Thiazolo[5,4-b]pyridine Derivative

Nucleus Chemical Shift (δ) in ppm Multiplicity/Coupling Constant (J) in Hz Assignment Reference
¹H 11.35 s NH (sulfonamide) nih.gov
¹H 8.87 s Pyridine (B92270) H nih.gov
¹H 8.23 d, J = 5.7 Pyridine H nih.gov
¹³C 159.3 - C (Thiazole) nih.gov
¹³C 149.3 - C (Pyridine) nih.gov

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of its chemical bonds.

In the context of this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural motifs. For instance, the characteristic stretching vibrations of C=N, C-S, and aromatic C-H bonds within the thiazolo[5,4-b]pyridine core can be observed. In a study of various thiazolo[5,4-b]pyridine analogues, Attenuated Total Reflectance (ATR) IR spectroscopy was employed. nih.gov For one such derivative, the IR spectrum showed absorption bands at 3350 cm⁻¹ (N-H stretch), 2921 cm⁻¹ (C-H stretch), and 1566 cm⁻¹ (C=N stretch), which are consistent with the proposed structure. nih.gov Another example displayed bands at 3268 cm⁻¹, 2922 cm⁻¹, and 1567 cm⁻¹, further corroborating the presence of the expected functional groups. nih.gov

Table 3: Key Infrared Absorption Frequencies for Thiazolo[5,4-b]pyridine Derivatives

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
3350 N-H Stretch Sulfonamide nih.gov
3268 N-H Stretch Sulfonamide nih.gov
2921 C-H Stretch Aliphatic/Aromatic nih.gov
1566 C=N/C=C Stretch Heteroaromatic Ring nih.gov
1341 S=O Stretch Sulfonamide nih.gov

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be used to calculate the precise positions of atoms in the crystal lattice.

Although a specific X-ray crystal structure for the parent this compound was not found in the provided search results, the application of this technique to its derivatives is crucial for understanding their spatial conformation and intermolecular interactions. For closely related heterocyclic systems, X-ray crystallography has been used to determine bond lengths, bond angles, and crystal packing, which are vital for structure-activity relationship studies and in silico drug design. In the broader context of drug discovery involving similar scaffolds, molecular docking studies are often performed, which rely on the accurate structural information that X-ray crystallography provides to predict how a molecule might bind to a biological target. nih.gov The insights gained from such studies are invaluable for the rational design of new and more potent derivatives.

Computational and Theoretical Investigations of 2 Methylthiazolo 5,4 B Pyridine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 2-Methylthiazolo[5,4-b]pyridine. researchgate.net These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net

Another important aspect of quantum chemical calculations is the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridine (B92270) and thiazole (B1198619) rings, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Mulliken atomic charges, also calculated through these methods, provide a quantitative measure of the partial charge on each atom in the molecule. This information is invaluable for understanding intermolecular interactions and predicting sites of reaction.

Table 1: Representative Data from Quantum Chemical Calculations

ParameterDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE) Indicator of chemical reactivity and stability5.3 eV
Dipole Moment Measure of the overall polarity of the molecule2.1 D

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic systems.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction Principles

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their activity.

The process involves placing the ligand, in this case, this compound or its derivatives, into the binding site of a receptor. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov

Successful docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the receptor's active site. researchgate.net For instance, studies on related thiazolopyridine derivatives have shown that the nitrogen atoms in the heterocyclic core can act as hydrogen bond acceptors, forming crucial interactions with the protein target. nih.gov The methyl group at the 2-position of this compound could engage in hydrophobic interactions within the binding pocket.

Molecular dynamics (MD) simulations can further refine the results of molecular docking. nih.gov These simulations model the movement of the ligand-receptor complex over time, providing insights into the stability of the predicted binding mode. nih.gov

Table 2: Key Interactions in Ligand-Receptor Binding Predicted by Molecular Docking

Type of InteractionDescriptionPotential Residues Involved
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (N, O)Asp, Gln, His, Trp nih.gov
Hydrophobic Interactions Interactions between nonpolar groupsLeu, Val, Ala nih.gov
π-π Stacking Attractive, noncovalent interactions between aromatic ringsTyr, Phe, Trp

Note: The residues listed are examples from docking studies of similar heterocyclic compounds and represent potential interaction partners for the this compound scaffold.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic systems like thiazolo[5,4-b]pyridines. researchgate.net These methods can map out the entire reaction pathway, identifying intermediates, transition states, and the energy barriers associated with each step.

A common route to the thiazolo[4,5-b]pyridine (B1357651) core involves the annulation of a pyridine ring onto a pre-existing thiazole derivative. dmed.org.ua For example, a multicomponent reaction might involve a 2-aminothiazole (B372263) derivative, an aldehyde, and a source of two carbon atoms, such as Meldrum's acid. dmed.org.ua

Computational studies of such a reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Searching: Identifying the high-energy transition state structures that connect reactants, intermediates, and products.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants and products, first-order saddle points for transition states) and calculating the zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state correctly connects the desired reactant and product.

By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the rate-determining step of the reaction (the one with the highest energy barrier) and provides insights that can be used to optimize reaction conditions, such as temperature and catalyst choice.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds. epstem.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. epstem.net By comparing the calculated chemical shifts with experimental data, the structural assignment can be confidently confirmed. Theoretical calculations are often performed in a simulated solvent environment (e.g., DMSO-d6) to better match experimental conditions. researchgate.net

Table 3: Representative Predicted vs. Experimental Spectroscopic Data

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H (Pyridine) 8.3 - 6.78.2 - 6.8
¹H (Methyl) 2.62.5
¹³C (Pyridine) 162 - 107161 - 107
¹³C (Thiazole) 163 - 135162 - 135
¹³C (Methyl) 2019

Note: The data in this table are illustrative, based on typical values for the thiazolo[5,4-b]pyridine (B1319707) scaffold and its derivatives as seen in related studies. nih.gov The predicted values are obtained through methods like GIAO-DFT.

Applications of the 2 Methylthiazolo 5,4 B Pyridine Scaffold in Chemical Research and Design

Strategic Role as a Privileged Heterocyclic Scaffold in Chemical Design

In the field of medicinal chemistry, the thiazolo[5,4-b]pyridine (B1319707) framework is recognized as a privileged scaffold. nih.gov Privileged scaffolds are molecular structures that are capable of binding to multiple biological targets, thereby serving as a foundation for the development of a wide array of bioactive agents. The utility of the thiazolo[5,4-b]pyridine scaffold stems from its structural resemblance to other biologically crucial skeletons, such as the thiazolo[4,5-d]pyrimidine (B1250722) system. nih.gov This similarity allows medicinal chemists to design novel therapeutics by modifying the core structure.

The versatility of this scaffold is demonstrated by the broad spectrum of biological activities exhibited by its derivatives. Research has shown that analogues of thiazolo[5,4-b]pyridine can function as potent agents for various therapeutic targets. nih.gov For instance, different derivatives have been identified as S1p1 and S1p5 receptor agonists, histone H3 receptor antagonists, DNA gyrase B inhibitors, anticancer agents, and glucokinase activators. nih.gov

A notable application of this scaffold is in the development of kinase inhibitors. A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized as potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov In these compounds, the thiazolo[5,4-b]pyridine core fits effectively into the ATP binding pocket of the PI3Kα kinase, forming critical hydrogen bond interactions with key residues like Val851. nih.gov One representative compound from this series demonstrated exceptional inhibitory activity against PI3Kα with an IC₅₀ value of 3.6 nM. nih.gov This highlights the strategic importance of the scaffold in creating highly potent and selective inhibitors.

Table 1: Reported Biological Activities of Thiazolo[5,4-b]pyridine Analogues

Biological Target/Activity Example Application Reference
Phosphoinositide 3-Kinase (PI3K) Development of potent inhibitors for cancer therapy. nih.gov
c-KIT Kinase Overcoming imatinib (B729) resistance in gastrointestinal stromal tumors.
S1p1 and S1p5 Receptors Agonists for potential use in autoimmune diseases. nih.gov
Histone H3 Receptor Antagonists for neurological disorders. nih.gov
DNA Gyrase B Inhibitors with antibacterial applications. nih.gov
Glucokinase Activators for managing diabetes. nih.gov
Anticancer Agents General cytotoxic activity against various cancer cell lines. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in Heterocyclic Synthesis

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug design, aimed at discovering new chemical entities with improved potency, better pharmacokinetic properties, or novel intellectual property positions. rsc.org Bioisosteric replacement involves substituting one functional group or substructure with another that possesses similar physical or chemical properties, leading to comparable biological activity. rsc.org Scaffold hopping is a more profound type of bioisosteric replacement where the central core or framework of a molecule is replaced with a topologically different structure, while preserving the original orientation of key binding groups. rsc.org

The thiazolo[5,4-b]pyridine scaffold is an excellent example of a successful bioisostere, particularly for the purine (B94841) ring system. The structural and electronic similarity between the thiazolo[5,4-b]pyridine core and naturally occurring purines allows it to mimic these vital biomolecules and interact with their corresponding biological targets. This principle has been effectively applied in the design of kinase inhibitors, where the scaffold can replace other heterocyclic cores to improve drug-like properties.

For example, the design of the aforementioned PI3K inhibitors involved a "pharmacophore splicing" strategy, which combines key structural elements from different known inhibitors. nih.gov This approach can be seen as a form of scaffold hopping, where the thiazolo[5,4-b]pyridine core was chosen as a template to generate novel, multi-heterocyclic inhibitors with high potency. nih.gov The successful outcome, with compounds showing nanomolar inhibitory activity, validates the use of this scaffold in bioisosteric replacement and hopping strategies to explore new chemical space and identify superior drug candidates. nih.gov

Development of Optically Active Chemical Probes

The development of chemical probes is essential for studying biological systems, allowing for the visualization and tracking of specific ions, molecules, or cellular processes. The unique photophysical properties of certain heterocyclic systems make them ideal candidates for fluorescent probes. While work on 2-methylthiazolo[5,4-b]pyridine itself is specific, closely related isomers have been successfully developed into functional probes.

A notable example is a fluorescent probe based on the thiazolo[4,5-b]pyridine (B1357651) scaffold, an isomer of the title compound, designed for the selective detection of zinc ions (Zn²⁺). nih.gov This probe, named 2-HPTP, demonstrated high selectivity for Zn²⁺ over other common biological cations and exhibited a significant fluorescent enhancement with a large emission wavelength shift of 85 nm upon binding to zinc. nih.gov Further studies confirmed that the probe was cell membrane permeable and could be used to monitor intracellular Zn²⁺ concentration changes in living cells and even in a whole organism model, the nematode C. elegans. nih.gov

Furthermore, the synthesis of optically active compounds based on related scaffolds highlights another dimension of their application. A straightforward synthesis was developed for the Met antagonist JLK1360, a complex, optically active molecule containing a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine core. researchgate.net The synthesis involved the coupling of a tetracyclic aniline (B41778) intermediate with an N-acyl alanine (B10760859) derivative to produce the final chiral compound. researchgate.net The development of such molecules underscores the potential of using thiazolopyridine frameworks to create stereochemically defined probes and modulators for biological targets where chirality is critical for selective interaction.

Exploration in Advanced Materials Science Applications

Beyond medicinal chemistry, the electronic and photophysical properties of fused thiazole (B1198619) heterocycles suggest their potential for use in advanced materials. While the materials science applications of this compound are still an emerging area, the properties of analogous structures provide a strong indication of its potential.

Related heterocyclic systems, such as thiazolo[4,5-b]pyrazines and thiazolo[5,4-d]thiazoles, are of significant interest for materials science. rsc.org The thiazolo[5,4-d]thiazole (B1587360) fused system is noted for being an electron-deficient structure with high oxidative stability and a rigid, planar geometry that facilitates efficient intermolecular π-π stacking. rsc.org These characteristics are highly desirable for applications in organic electronics, including organic photovoltaics. rsc.org

Derivatives of the related thiazolo[4,5-b]pyrazine scaffold exhibit interesting fluorescence properties, with emission wavelengths in the visible spectrum (450–520 nm). The fluorescence can be tuned by introducing different substituent groups, providing a method for designing new fluorophores. rsc.org Moreover, fusing a pyrazine (B50134) ring with thiophene (B33073) has been shown to create polymers with low bandgaps, a key property for developing conductive materials. Thiazolo[5,4-d]thiazole derivatives have also been successfully incorporated as host materials in yellowish-green emitting electroluminescent devices. rsc.org Given the shared structural features, such as the rigid, electron-deficient thiazole ring, it is plausible that the this compound scaffold could be similarly exploited in the design of novel organic semiconductors, fluorescent dyes, and other functional materials for optoelectronic applications. rsc.org

Future Perspectives and Emerging Research Directions for 2 Methylthiazolo 5,4 B Pyridine Systems

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the thiazolo[5,4-b]pyridine (B1319707) core has traditionally relied on multi-step sequences. Current research is focused on developing more efficient, economical, and environmentally friendly methods.

Modern Synthetic Approaches: Recent advancements have led to effective, multi-step syntheses starting from commercially available and inexpensive materials. For instance, a seven-step route beginning with 2,4-dichloro-3-nitropyridine (B57353) has been developed to produce a variety of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues in moderate to good yields. Current time information in Bangalore, IN.nih.gov This method involves a key selective substitution with morpholine (B109124), followed by reduction and subsequent cyclization to form the thiazole (B1198619) ring. nih.gov Another powerful technique employed is the Suzuki cross-coupling reaction, which has been used to couple the thiazolo[5,4-b]pyridine scaffold with boronic acid esters, demonstrating a modern approach to creating carbon-carbon bonds at specific positions on the heterocyclic core. nih.gov

Sustainable and High-Throughput Methods: In line with the principles of green chemistry, new solvents and technologies are being explored. Research has shown that sabinene (B1680474), a natural bicyclic monoterpene derived from biomass, can be an effective green solvent for the synthesis of thiazolo[5,4-b]pyridine heterocycles, using either thermal activation or microwave irradiation. researchgate.net Furthermore, solid-phase synthesis offers a pathway for creating libraries of derivatives for high-throughput screening. A traceless solid-phase synthesis for the related thiazolo[4,5-b]pyridine (B1357651) isomer has been described, utilizing a Friedländer protocol under microwave conditions, which could be adapted for the [5,4-b] scaffold. acs.org Such methods are crucial for efficiently exploring the structure-activity relationships of these compounds. nih.gov

MethodKey FeaturesStarting MaterialsAdvantages
Multi-step Solution Phase Seven-step sequence2,4-dichloro-3-nitropyridineEconomical, scalable, good yields Current time information in Bangalore, IN.nih.gov
Suzuki Cross-Coupling Palladium-catalyzed C-C bond formation3-amino-5-bromo-2-chloropyridine (B1291305)High functional group tolerance, precise modification nih.gov
Green Solvent Synthesis Use of biomass-derived sabineneChloronitropyridine and thioamideEnvironmentally friendly, compatible with microwave heating researchgate.net
Solid-Phase Synthesis Traceless synthesis on a solid supportSolid-supported cyanocarbonimidodithioateAmenable to automation and library synthesis acs.org

Exploration of Underexplored Reactivity Profiles and Novel Transformations

While much of the research on 2-methylthiazolo[5,4-b]pyridine has been driven by its utility as a scaffold for kinase inhibitors, its full reactive potential remains to be unlocked. Future work will likely focus on exploring novel functionalizations of the heterocyclic core.

Research has shown that different positions on the thiazolo[5,4-b]pyridine ring system can be selectively functionalized to target the ATP-binding sites of various kinases. nih.gov For example, modifications at the 5-position have been explored for inhibitors of BCR-ABL, RAF, and VEGFR2. nih.gov However, a recent study on c-KIT inhibitors marked the first time that functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was reported, opening a new avenue for chemical exploration. nih.gov This discovery highlights that there are still underexplored positions on the ring system where novel substituents could be introduced to modulate biological activity or other properties. Future studies are expected to investigate new transformations at these and other positions, potentially employing novel catalytic systems to achieve regioselectivity and introduce a wider diversity of functional groups.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of this compound-based compounds, the integration of modern synthesis technologies is essential. Flow chemistry, in particular, offers significant advantages over traditional batch processing.

Continuous flow processing is recognized as a greener and more efficient alternative to batch chemistry, offering enhanced control over reaction parameters, improved safety, and easier scalability. tandfonline.com For the synthesis of related 2-methylpyridines, a simplified bench-top continuous flow setup has been successfully used. acs.org This method, which uses a packed column of Raney® nickel, allows for the α-methylation of pyridines in a highly selective and expedited manner, often avoiding the need for complex work-up or purification procedures. acs.org Applying similar continuous flow protocols to the synthesis and modification of this compound could dramatically shorten reaction times and reduce waste. acs.org The combination of flow chemistry with automated liquid handlers for library synthesis represents a powerful platform for rapidly generating and screening novel analogues. tandfonline.com

Advanced Functional Material Design Utilizing the Thiazolopyridine Core

Beyond its established role in medicinal chemistry, the thiazolopyridine scaffold holds significant promise for applications in materials science. tandfonline.com The electron-deficient nature of the pyridine (B92270) ring fused with the electron-rich thiazole ring creates a donor-acceptor (D-A) type structure, which is a common motif in functional organic materials.

Applications in Semiconductors and Photonics: Thiazolopyridine derivatives have been identified as having applications in semiconductor and photographic materials. tandfonline.com While specific examples for the 2-methyl-[5,4-b] isomer are not yet prevalent, related heterocyclic systems demonstrate the potential. For instance, studies on thiazolo[5,4-d]thiazole (B1587360) derivatives, which also possess a D-A structure, show that their photophysical properties are highly dependent on their crystal packing. nih.govnih.govresearchgate.net By modifying substituents, researchers can control the molecular arrangement in the solid state, tuning the fluorescence emission across the visible spectrum and even creating crystalline blends for white-light emission. nih.govnih.govresearchgate.net This structure-property correlation provides a clear roadmap for designing novel this compound-based materials for use in solid-state photonics and optical devices. nih.gov

Ligands for Functional Metal-Organic Frameworks (MOFs): The nitrogen atoms within the thiazolopyridine scaffold make it an excellent candidate for use as a ligand in the construction of Metal-Organic Frameworks (MOFs). nih.govmdpi.com MOFs are porous, crystalline materials with applications in gas storage, catalysis, and sensing. mdpi.com Researchers have successfully incorporated a photoactive thiadiazolopyridine moiety into a robust Zr(IV)-based MOF, which demonstrated enhanced photocatalytic activity for organic transformations under visible light. nih.gov In another example, a luminescent MOF was constructed using a thiazolo[5,4-d]thiazole-based pillar as a light-emitter, which enabled the MOF to act as a selective sensor for mercury (Hg²⁺) ions. nih.govresearchgate.net These examples strongly suggest that this compound could serve as a versatile building block for a new generation of functional MOFs with tailored optical and catalytic properties.

Computational Design and Prediction of Novel this compound Analogues

Computational chemistry is an indispensable tool for accelerating the design of new molecules and predicting their properties before undertaking complex synthesis.

Molecular docking studies have been instrumental in understanding how thiazolo[5,4-b]pyridine derivatives interact with their biological targets. Current time information in Bangalore, IN.nih.gov For example, docking simulations of a potent inhibitor with the PI3Kα kinase revealed that the thiazolo[5,4-b]pyridine scaffold fits perfectly into the ATP binding pocket, forming key hydrogen bond interactions with Val851 and Lys802 residues. Current time information in Bangalore, IN.nih.gov These computational insights are crucial for structure-activity relationship (SAR) studies, allowing researchers to rationally design new analogues with improved potency and selectivity. Current time information in Bangalore, IN.nih.gov As computational models become more sophisticated, they will enable the in silico screening of vast virtual libraries of this compound derivatives, predicting not only their biological activity but also their potential as functional materials by calculating their electronic and photophysical properties.

Q & A

Q. What are common synthetic routes for 2-Methylthiazolo[5,4-b]pyridine derivatives?

The synthesis typically involves multi-step reactions starting from commercially available pyridine precursors. For example:

  • Step 1 : Formation of the thiazolo ring via cyclization using reagents like Lawesson’s reagent or phosphorus pentasulfide. Solvent choice (e.g., avoiding DMF due to side reactions) is critical .
  • Step 2 : Functionalization at the 2-position using chloromethyl or methylthio groups. For instance, 2-(methylthio) derivatives are synthesized via nucleophilic substitution or oxidative coupling .
  • Step 3 : Post-synthetic modifications (e.g., introducing sulfonamide or morpholinyl groups) to enhance biological activity. These steps often require protecting group strategies and precise stoichiometric control .

Q. How is structural characterization performed for these compounds?

  • Nuclear Magnetic Resonance (NMR) : Used to confirm regiochemistry and substituent placement. For example, 1H^1H-NMR distinguishes methylthio protons (~δ 2.5 ppm) from aromatic protons in the thiazolo-pyridine core .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, especially for derivatives with halogens or trifluoromethyl groups (e.g., C8_8H4_4ClF3_3N2_2S, MW 252.64 g/mol) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in studies of 2-(methylthio)thiazolo[5,4-b]pyridine derivatives .

Q. What are typical applications in drug discovery?

  • Kinase Inhibition : Derivatives with 4-morpholinyl and sulfonamide groups show potent PI3Kα inhibition (IC50_{50} < 5 nM). Structural analogs with 2-chlorophenyl substituents enhance selectivity over PI3Kβ .
  • Anticancer Agents : Thiazolo-pyridine scaffolds coupled with carboxamide or hydrazine groups exhibit activity against c-KIT mutants, overcoming imatinib resistance in GIST .

Q. What safety protocols are recommended when handling these compounds?

  • Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to avoid skin contact. Inspect gloves for defects before use .
  • Ventilation : Work in fume hoods to prevent inhalation of volatile byproducts (e.g., chlorinated intermediates).
  • Waste Disposal : Contaminated gloves/reactor residues must comply with local hazardous waste regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve cyclization efficiency compared to DMF, which reacts with thionating agents .
  • Temperature Control : Maintaining 60–80°C during thiazolo ring formation minimizes side products like 1,3,4-oxadiazoles .
  • Catalysis : Transition metals (e.g., CuI) accelerate coupling reactions for 2-pyridyl substituents, increasing yields from 20% to 51% .

Q. How do structural modifications influence biological activity (SAR)?

  • Sulfonamide Groups : 2-Chloro-4-fluorophenyl sulfonamide derivatives (e.g., compound 19b ) improve PI3Kα inhibition 10-fold compared to unsubstituted analogs .
  • Heterocyclic Core : Replacing the pyridyl group with phenyl reduces PI3K binding affinity due to loss of hydrogen-bond interactions with kinase domains .
  • Methylthio vs. Chloromethyl : Methylthio derivatives exhibit better metabolic stability, while chloromethyl groups facilitate further functionalization .

Q. How do these derivatives overcome drug resistance in targeted therapies?

  • c-KIT Inhibition : Thiazolo[5,4-b]pyridines with hydrophobic substituents (e.g., trifluoromethyl) bind to ATP-pocket mutations (e.g., T670I) in c-KIT, restoring inhibition in imatinib-resistant GIST .
  • Multi-Targeting : Dual PI3Kα/c-KIT inhibitors reduce compensatory signaling pathways, delaying resistance emergence .

Q. What methodologies assess fluorescence properties?

  • Solvatochromism Studies : Measure emission shifts in solvents of varying polarity. Ethyl ester derivatives (e.g., compound 1 ) show λem_{em} = 450 nm in ethanol, indicating intramolecular charge transfer .
  • Quantum Yield Calculations : Compare fluorescence intensity to reference standards (e.g., quinine sulfate) under UV excitation .

Q. How to address contradictions in biological activity data?

  • Dose-Response Validation : Re-test compounds with conflicting IC50_{50} values using standardized assays (e.g., ADP-Glo™ for kinase activity) .
  • Off-Target Screening : Use proteome-wide profiling to identify non-specific interactions (e.g., with PI3Kδ or unrelated kinases) .

Q. What are the challenges in multi-step synthesis?

  • Intermediate Stability : Chloromethyl intermediates (e.g., 2-chloro-5-fluorobenzaldehyde) are prone to hydrolysis; use anhydrous conditions and low temperatures .
  • Regioselectivity : Isomeric byproducts (e.g., thiazolo[4,5-b]pyridine vs. [5,4-b]) require chromatographic separation (silica gel, hexane/EtOAc) .
  • Scale-Up : Continuous flow reactors improve reproducibility for gram-scale synthesis by ensuring precise temperature and mixing control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.